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Abstract
CP-610431 is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-

CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Identified

through high-throughput screening, this compound has been instrumental in elucidating the

therapeutic potential of ACC inhibition for metabolic diseases. By targeting both ACC1 and

ACC2 isoforms, CP-610431 effectively suppresses de novo lipogenesis in lipogenic tissues and

stimulates fatty acid oxidation in oxidative tissues. This guide provides a comprehensive

overview of the discovery, mechanism of action, and pharmacological properties of CP-610431,

supported by quantitative data, detailed experimental methodologies, and pathway diagrams.

Introduction
The rising prevalence of metabolic syndrome—a cluster of conditions including obesity, insulin

resistance, dyslipidemia, and hypertension—has underscored the need for novel therapeutic

strategies. A key pathological feature of these conditions is the dysregulation of lipid

metabolism, characterized by increased fatty acid synthesis and impaired fatty acid oxidation.

[1] Acetyl-CoA carboxylase (ACC) occupies a pivotal role in this process, catalyzing the

irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the rate-limiting

step in fatty acid biosynthesis.[2]
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In mammals, two main isoforms of ACC exist: ACC1, which is predominantly cytosolic and

highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is

associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle

and the heart.[3] Malonyl-CoA produced by ACC1 serves as the primary building block for new

fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine

palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids

into the mitochondria for oxidation.[3]

Therefore, the dual inhibition of ACC1 and ACC2 presents an attractive therapeutic approach to

simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation. CP-610431 was

discovered as a potent, isozyme-nonselective inhibitor of ACC, offering a valuable tool to

investigate the consequences of systemic ACC inhibition. An analog with enhanced metabolic

stability, CP-640186, was subsequently developed based on this scaffold.

Mechanism of Action
CP-610431 is a reversible inhibitor of both ACC1 and ACC2. Kinetic studies have revealed a

unique inhibitory profile: it is uncompetitive with respect to ATP and non-competitive with

respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate. This pattern of inhibition

suggests that CP-610431 interacts with the carboxyl transferase (CT) domain of the enzyme,

interfering with the second half-reaction where the carboxyl group is transferred from biotin to

acetyl-CoA.

The diagram below illustrates the central role of ACC in lipid metabolism and the points of

intervention by CP-610431.
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Caption: Mechanism of ACC inhibition by CP-610431.

Quantitative Data Summary
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The efficacy of CP-610431 has been quantified through a series of in vitro and in vivo

experiments. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzyme Inhibition
Target Species IC₅₀ (nM) Reference(s)

ACC1 Rat 35.7

ACC2 Rat 55

Liver ACC Rat 36

Skeletal Muscle ACC Rat 55

Liver ACC Mouse 50

Skeletal Muscle ACC Mouse 63

Liver ACC Cynomolgus Macaque 70

Skeletal Muscle ACC Cynomolgus Macaque 26

ACC1 & ACC2 General ~50

Table 2: In Vitro Cellular Activity
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Cell Line Assay EC₅₀ (µM) Reference(s)

HepG2 Fatty Acid Synthesis 1.6

HepG2 Triglyceride Synthesis 1.8

HepG2 Triglyceride Secretion 3.0

HepG2
Apolipoprotein B

Secretion
5.7

Mouse Primary

Hepatocytes
Fatty Acid Synthesis 0.11

Mouse Primary

Hepatocytes
Triglyceride Synthesis 1.2

Mouse Primary

Hepatocytes
Triglyceride Secretion 10

Table 3: In Vivo Efficacy
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Animal Model Endpoint ED₅₀ (mg/kg) Dosing Details Reference(s)

CD1 Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

22 1 hour post-dose

ob/ob Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

4 1 hour post-dose

Fasting CD1

Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

-
64% inhibition at

30 mg/kg

Fasting CD1

Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

-
77% inhibition at

100 mg/kg

Non-fasting CD1

Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

-
51% inhibition at

30 mg/kg

Non-fasting CD1

Mice

Inhibition of

Hepatic Fatty

Acid Synthesis

-
75% inhibition at

100 mg/kg

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the protocols for key experiments used to characterize CP-610431.

ACC Enzyme Inhibition Assay
The activity of ACC and its inhibition by CP-610431 were determined using a radiometric assay.

This method measures the incorporation of radiolabeled bicarbonate into the acid-stable

product, malonyl-CoA.

Enzyme Source: Recombinant human ACC1 and ACC2 or ACC purified from rat liver and

skeletal muscle.
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Reaction Buffer: Typically contains HEPES or potassium phosphate buffer (pH 7.0-7.5),

MgCl₂, ATP, acetyl-CoA, and a source of citrate for allosteric activation.

Protocol Steps:

Prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, acetyl-CoA, and the

ACC enzyme.

Add CP-610431 at various concentrations to the reaction wells. A vehicle control (e.g.,

DMSO) is included to determine baseline activity.

Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the

enzyme.

Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

Terminate the reaction by adding a strong acid (e.g., HCl or perchloric acid). This step also

serves to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas.

Transfer an aliquot of the reaction mixture to a scintillation vial.

Quantify the amount of radioactivity incorporated into the acid-stable malonyl-CoA using a

scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control and determine IC₅₀

values by fitting the data to a dose-response curve.
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Caption: Workflow for a radiometric ACC inhibition assay.
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HepG2 Cell Fatty Acid and Triglyceride Synthesis Assay
This cell-based assay measures the de novo synthesis of fatty acids and triglycerides from a

radiolabeled precursor, typically [¹⁴C]acetate, in the human hepatoma cell line HepG2.

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with

fetal bovine serum. Cells are seeded in multi-well plates and grown to near confluence.

Protocol Steps:

Wash cells with a serum-free medium.

Pre-incubate cells with varying concentrations of CP-610431 (or vehicle control) in a

serum-free medium for 1-2 hours.

Add [¹⁴C]acetate to each well and incubate for an additional 2-4 hours at 37°C.

Terminate the incubation by aspirating the medium and washing the cells with cold

phosphate-buffered saline (PBS).

Lyse the cells and extract total lipids using a solvent mixture (e.g., hexane/isopropanol).

Separate the lipid extract into fatty acid and triglyceride fractions using thin-layer

chromatography (TLC) or by saponification.

Quantify the radioactivity in each fraction using a scintillation counter.

Normalize the results to total cell protein and calculate EC₅₀ values.

In Vivo Fatty Acid Synthesis Inhibition
This protocol assesses the ability of CP-610431 to inhibit hepatic fatty acid synthesis in animal

models, such as mice.

Animal Models: CD1 mice or genetically obese ob/ob mice are commonly used. Animals are

often fasted to synchronize their metabolic state.

Protocol Steps:
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Administer CP-610431 orally (p.o.) or via intraperitoneal (i.p.) injection at various doses. A

vehicle control group is included.

After a specified time (e.g., 1 hour), administer a tracer for fatty acid synthesis, such as

³H₂O or [¹⁴C]acetate, via i.p. injection.

Allow the tracer to incorporate into newly synthesized lipids for a defined period (e.g., 1

hour).

Euthanize the animals and rapidly excise the liver.

Homogenize the liver tissue and extract total lipids.

Saponify the lipid extract to isolate the fatty acid fraction.

Measure the amount of radioactivity incorporated into the fatty acid fraction.

Calculate the rate of fatty acid synthesis and determine the dose-dependent inhibition by

CP-610431 to establish an ED₅₀ value.

Conclusion and Future Directions
CP-610431 is a foundational tool compound that has significantly advanced the understanding

of ACC's role in metabolic regulation. Its characterization demonstrated that nonselective

inhibition of ACC1 and ACC2 could potently reduce fatty acid synthesis and lower tissue

malonyl-CoA levels. The preclinical data generated with CP-610431 and its analog, CP-

640186, provided strong validation for ACC as a therapeutic target for metabolic syndrome and

non-alcoholic fatty liver disease (NAFLD).

While CP-610431 itself did not advance into clinical trials, the knowledge gained from its

development paved the way for a new generation of ACC inhibitors (e.g., Firsocostat, PF-

05221304) that have been evaluated in humans. These clinical studies have shown promise in

reducing de novo lipogenesis and hepatic steatosis but have also highlighted potential

challenges, such as hypertriglyceridemia. Future research will likely focus on developing liver-

targeted ACC inhibitors or exploring combination therapies to maximize therapeutic benefit

while mitigating potential side effects. The legacy of CP-610431 lies in its crucial role in
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validating a key metabolic pathway and providing the scientific rationale for ongoing drug

development efforts in the field of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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